Recombinant Streptococcus Protein G
Description
Historical Context of SPG Discovery and Initial Characterization
Protein G was first identified as a cell wall protein in strains of human group C and G streptococci. wikipedia.orgnih.gov Initial research in the 1980s isolated and characterized this protein, revealing its notable ability to bind to the Fc region of IgG antibodies from a wide range of mammalian species. researchgate.netsemanticscholar.org Early studies solubilized the protein from the bacterial surface using enzymes like papain and purified it through methods including ion-exchange chromatography and affinity chromatography. researchgate.net These foundational investigations established Protein G as a novel IgG-binding reagent with significant potential for immunological research, distinguishing it from the previously known Staphylococcal Protein A. researchgate.netsemanticscholar.org The native protein was identified as a ~60-kDa molecule. wikipedia.org
Biological Role of SPG in Streptococcus Species
In its native environment on the surface of Streptococcus bacteria, Protein G functions as a virulence factor. wikipedia.orgabcam.com By binding to the constant (Fc) region of host antibodies, Protein G effectively coats the bacterial cell with the host's own immunoglobulins in a non-functional orientation. nih.govabcam.com This action helps the bacteria evade the host's immune system by inhibiting the normal antibody-mediated immune response. Native Protein G also possesses binding sites for serum albumin, which can further contribute to this masking effect. wikipedia.orgnih.gov
Overview of Recombinant SPG Development and Research Significance
The advent of recombinant DNA technology revolutionized the use of Protein G. sinobiological.com Scientists cloned the gene for Protein G and expressed it in host systems like Escherichia coli. spandidos-publications.comnih.govnih.gov A key advancement in this process was the genetic modification of the protein to remove the binding domains for albumin, as well as the cell wall and cell membrane anchoring regions. nih.govmclab.commptbiotechs.com This engineering resulted in a recombinant protein that binds specifically to the Fc region of IgG, thereby reducing non-specific binding and making it a superior tool for antibody-related applications. mclab.com Recombinant Protein G offers higher affinity for a broader range of IgG subclasses compared to Protein A, making it an invaluable reagent for purifying, detecting, and immobilizing antibodies in various research and diagnostic settings. spandidos-publications.comsigmaaldrich.comtruegeometry.com
Properties
formulation |
Recombinant Streptococcus Protein G was lyophilized from 5 mM PB, pH 7.4 |
|---|---|
Key on ui product background |
Protein G is an immunoglobulin-binding protein expressed in group C and G Streptococcal bacteria much like Protein A but with differing binding specificities. It is a 65-kDa (G148 protein G) and a 58 kDa (C40 protein G) cell surface protein that has found application in purifying antibodies through its binding to the Fab and Fc region. The native molecule also binds albumin, but because serum albumin is a major contaminant of antibody sources, the albumin binding site has been removed from recombinant forms of Protein G. |
Key on ui product type |
Protein / Antibody Purification |
Purity |
Greater than 90% by SDS-PAGE analysis |
source |
E. coli |
stability |
3 years |
storage |
Store the recombinant protein G product at below -20°C. Avoid multiple freeze-thaw cycles and exposure to frequent temperature changes. |
Synonym |
Protein G |
usage |
For Lab Research Use Only |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Spg
Overall Domain Organization of Native SPG
Native Protein G, a surface protein found on group C and G streptococci, possesses a multi-domain architecture that enables it to interact with different components of the host environment. nih.govresearchgate.net This organization is crucial for its biological role and has been extensively studied to harness its properties for biotechnological purposes. The native protein generally consists of an N-terminal signal sequence, followed by albumin-binding domains, immunoglobulin-binding domains, a spacer region, and a C-terminal cell wall anchoring region. researchgate.net
The most functionally significant regions of SPG for research applications are its Immunoglobulin-Binding Domains (IgBDs). These domains are responsible for the protein's high-affinity interaction with a broad range of mammalian immunoglobulins (IgG), particularly through their Fc region, though binding to the Fab region also occurs. wikipedia.orgproteopedia.org Native SPG typically contains two to three homologous IgBDs, often designated as C1, C2, and C3. researchgate.netnih.gov These domains are highly conserved and have been the subject of extensive structural and functional analysis. nih.govembopress.org Recombinant SPG often incorporates these domains to create powerful tools for antibody purification and detection. raybiotech.com
In its native form, SPG also possesses an Albumin-Binding Region (ABR) which is structurally and functionally distinct from the IgBDs. nih.govnih.gov This region typically consists of three homologous domains. nih.govresearchgate.net The ABR's ability to bind to serum albumin, a major protein in blood plasma, is significant in the context of the bacterium's pathogenesis. researchgate.net However, for most biotechnological applications where specific antibody interaction is desired, this region is often genetically removed in recombinant versions of Protein G to prevent undesirable cross-reactivity with albumin. wikipedia.orgnih.gov
To be displayed on the bacterial surface, native Protein G utilizes a C-terminal cell wall anchoring mechanism. nih.govembopress.orgresearchgate.net This region contains a conserved LPXTG motif, which is recognized by the enzyme sortase. ebi.ac.uknih.gov Sortase cleaves the protein at this motif and covalently attaches it to the peptidoglycan of the bacterial cell wall. ebi.ac.uk A spacer region often separates the functional domains (IgBDs and ABR) from the cell wall anchor, likely providing flexibility and proper exposure of the binding domains. researchgate.netresearchgate.net In many recombinant forms of Protein G, these cell wall anchoring and spacer regions are truncated or removed. nih.gov
Structural Characterization of Key SPG Domains
The precise three-dimensional structures of the functional domains of SPG have been elucidated through techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a detailed understanding of their function at the molecular level.
The tertiary structure of the IgG-binding domains of SPG is a compact and stable fold. nih.gov These domains, with a molecular weight of approximately 6-7 kDa, adopt a characteristic fold that is crucial for their interaction with IgG. wikipedia.org The B1 domain, one of the most well-studied IgBDs, folds into a compact structure that involves a four-stranded beta-sheet packed against an alpha-helix. nih.gov Studies have shown that the interaction with the Fc fragment of IgG involves a "knobs-into-holes" mechanism, where specific residues from the SPG domain fit into pockets on the surface of the antibody. nih.gov The third IgG-binding domain of SPG has been crystallized both alone and in complex with a Fab fragment, revealing the detailed interactions at the binding interface. rcsb.orgnih.gov
The secondary structure of the IgG-binding domains is a key determinant of their tertiary fold and function. These domains are characterized by a mix of alpha-helical and beta-sheet elements. nih.gov Specifically, the fold of an IgBD consists of a single alpha-helix packed against a four-stranded beta-sheet. nih.gov This arrangement creates a stable scaffold that presents the amino acid residues necessary for high-affinity binding to IgG. nih.govnih.gov The beta-sheet is comprised of four antiparallel beta-strands, and the interaction with the CH1 domain of an antibody's Fab fragment involves an antiparallel interaction between the second beta-strand of the SPG domain and the last beta-strand of the CH1 domain. rcsb.orgnih.gov A minor interaction site also exists between the C-terminal end of the alpha-helix in Protein G and the first beta-strand of the CH1 domain. rcsb.orgnih.gov
Data Tables
Table 1: Domain Organization of Native Streptococcus Protein G
| Domain | Function | Key Features |
| Signal Sequence (Ss) | Directs protein for secretion | Located at the N-terminus |
| Albumin-Binding Region (ABR) | Binds to serum albumin | Composed of three homologous domains (A1, B1, A2, B2, A3) researchgate.net |
| Immunoglobulin-Binding Domains (IgBDs) | Binds to the Fc and Fab regions of IgG | Typically consists of three homologous domains (C1, C2, C3) researchgate.netnih.gov |
| Spacer Region (S) | Separates functional domains from the cell wall | Provides flexibility and proper domain exposure researchgate.netresearchgate.net |
| Cell Wall Anchor (W) | Covalently attaches the protein to the bacterial cell wall | Contains a conserved LPXTG motif researchgate.netebi.ac.uk |
Table 2: Structural Features of the IgG-Binding Domain of Protein G
| Structural Level | Description |
| Primary Structure | A single polypeptide chain of approximately 56-61 amino acids. |
| Secondary Structure | Composed of a single alpha-helix and a four-stranded antiparallel beta-sheet. nih.gov |
| Tertiary Structure | A compact, globular fold with the alpha-helix packed against the beta-sheet. nih.gov |
| Quaternary Structure | Typically functions as a monomer when interacting with IgG. |
Compound Names
Recombinant Streptococcus Protein G
Immunoglobulin G (IgG)
Serum Albumin
Peptidoglycan
Sortase
Albumin-Binding Domain (ABD) Tertiary Structure
The albumin-binding domain (ABD) of Protein G is structurally and functionally distinct from the IgG-binding domains. nih.govnih.gov It is a small, approximately 5 kDa domain comprised of 46 amino acids. researchgate.netresearchgate.net Structural studies have revealed a compact and stable tertiary architecture.
The three-helix bundle of the ABD exhibits remarkable conformational stability. It is thermally very stable and maintains its structure without the need for disulfide bridges, cross-links, metal ions, or bound ligands. nih.govrcsb.org This inherent stability makes the ABD a robust scaffold suitable for protein engineering applications. nih.gov Further demonstrating its stability, engineered variants with replaced asparagine residues have shown improved resistance to alkaline conditions. nih.gov
Multi-Domain Interactions and Conformational Dynamics
Streptococcal protein G is a multi-domain protein, with distinct regions responsible for binding IgG and serum albumin. nih.govlu.se DNA-hybridization experiments and subsequent structural studies have confirmed that the albumin- and IgG-binding regions are structurally separated within the protein. nih.govcapes.gov.br The albumin-binding function is located in the N-terminal half of the protein, composed of repetitive domains, while the IgG-binding sites are located elsewhere. lu.se
Studies of the binding events reveal specific interaction dynamics. The interaction between an IgG-binding domain and the Fab fragment of an antibody does not induce major structural changes in either the protein G domain or the antibody fragment upon complex formation. nih.gov The binding to the Fc region of IgG involves residues from the C-terminal part of the α-helix, the third β-strand, and the connecting loop of the protein G domain, forming mainly charged and polar contacts. rcsb.org
Similarly, the interaction with human serum albumin (HSA) is specific. Evidence suggests a single binding site for protein G on the HSA molecule. nih.gov The structural integrity of HSA, particularly its disulfide bonds, is crucial for this interaction, as reduction and alkylation of these bonds significantly decrease the binding affinity for protein G. nih.gov This indicates that the conformational display of the binding epitope on HSA is critical for recognition by the ABD.
Recombinant Expression Systems and Bioprocessing of Spg
Gene Cloning and Vector Construction Strategies for Recombinant SPG
The journey from the native Streptococcus gene to a highly purified recombinant protein involves sophisticated genetic engineering. The primary goals are to enhance the protein's utility by removing undesirable binding activities and to streamline its purification.
Native Protein G, expressed on the surface of group C and G streptococcal bacteria, possesses binding sites for immunoglobulins (IgG) as well as for other proteins like albumin. wikipedia.org The albumin-binding region, in particular, is a significant source of contamination during antibody purification processes. wikipedia.org To circumvent this, recombinant versions of Protein G are engineered to lack these non-specific binding domains.
Genetic modification techniques, such as site-directed mutagenesis, are employed to delete the gene regions that code for the albumin-binding domains. nih.govnih.gov Similarly, the domains responsible for anchoring the protein to the bacterial cell wall and cell membrane are also removed. nih.govnih.govmptbiotechs.comlunanano.com This is often achieved by introducing stop codons into the DNA sequence upstream of these regions, which halts the translation process before these domains can be synthesized. nih.govnih.gov The resulting truncated protein, often referred to as Protein G', retains the desired IgG-binding functionality while exhibiting significantly reduced non-specific binding. nih.govnih.govsigmaaldrich.com
| Feature of Native vs. Recombinant Protein G | Native Protein G | Recombinant Protein G' |
| IgG Binding | Yes | Yes |
| Albumin Binding | Yes | No |
| Cell Wall/Membrane Binding | Yes | No |
| Primary Application | Immune evasion in bacteria | Antibody purification and detection |
To facilitate the purification of recombinant SPG, affinity tags are commonly incorporated into the protein's structure through genetic fusion. These tags are short amino acid sequences that have a high affinity for a specific ligand, allowing for selective capture of the tagged protein from a complex mixture of cellular components.
A widely used affinity tag is the poly-histidine tag (His-tag) , typically consisting of six histidine residues (6x-His). abcam.com This small tag can be added to either the N- or C-terminus of the protein. abcam.comantibodies-online.com The principle behind its use lies in the ability of histidine residues to form coordination bonds with immobilized metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺), a technique known as immobilized metal affinity chromatography (IMAC). abcam.comspandidos-publications.com The His-tagged protein can be selectively bound to a resin containing these metal ions and later eluted, resulting in a highly purified product. spandidos-publications.com For instance, a 6xHis tag was added to the C-terminus of Protein G for convenient purification. spandidos-publications.com
Another notable tag is the B1 domain of Protein G (GB1) itself. wikipedia.orgnih.gov The GB1 domain, a small and highly soluble protein domain, has been shown to enhance the expression and solubility of fusion proteins. wikipedia.orgnih.gov When fused to a target protein, GB1 can act as a solubility enhancer, preventing the formation of insoluble aggregates, which is a common issue in recombinant protein production. wikipedia.orgnih.gov Interestingly, the GB1 domain can also be used for purification due to its inherent affinity for the Fc domain of IgG, and it can be detected directly by secondary antibodies, eliminating the need for a primary antibody in certain applications. nih.govfrontiersin.org
| Affinity Tag | Principle of Action | Advantages | Common Use with SPG |
| Poly-Histidine (His-tag) | Binds to immobilized metal ions (e.g., Ni²⁺) | Small size, high affinity purification | Fused to N- or C-terminus for IMAC purification |
| GB1 Domain | Enhances solubility and can bind to IgG Fc | Increases protein expression and solubility, can act as a purification and detection tag | Fused to target proteins to improve their production |
Microbial Expression Hosts for Recombinant SPG Production
The choice of an expression host is critical for the successful production of recombinant proteins. The ideal host should be capable of high-level protein expression, be easy to cultivate, and, if necessary, perform post-translational modifications.
Escherichia coli (E. coli) is the most common and well-established microbial host for the production of recombinant SPG. nih.govnih.govmptbiotechs.comlunanano.comabcam.com Its popularity stems from several key advantages, including rapid growth, well-understood genetics, and the availability of a wide range of expression vectors and host strains. futurefields.iopeakproteins.com
The gene for Protein G, often originating from Streptococcus strain G148, is cloned into an E. coli expression vector. nih.govnih.govmptbiotechs.comuniprot.org This vector is then introduced into an E. coli host strain, which, upon induction, synthesizes the recombinant protein. nih.gov The lack of a complex glycosylation system in E. coli is beneficial for producing non-glycosylated proteins like SPG, ensuring a homogenous product. mptbiotechs.comlunanano.com Furthermore, specialized E. coli strains have been engineered to be deficient in major proteolytic enzymes, which helps to minimize degradation of the recombinant protein and improve the final yield and quality. mptbiotechs.com
While E. coli is the workhorse for SPG production, alternative expression systems are available and may be chosen for specific applications or to overcome challenges associated with prokaryotic expression. futurefields.ionih.govnih.gov
Yeast: Yeast species such as Saccharomyces cerevisiae and Pichia pastoris are attractive eukaryotic hosts. peakproteins.comnih.gov They combine the ease of unicellular cultivation with the ability to perform some post-translational modifications found in higher eukaryotes. peakproteins.comsigmaaldrich.com Yeast can be grown to very high cell densities in defined media, making them cost-effective for large-scale production. peakproteins.com
Insect Cells: Insect cell lines, such as Sf9 and Sf21 from Spodoptera frugiperda, are used in conjunction with the baculovirus expression vector system. peakproteins.comsigmaaldrich.com This system is known for its high expression levels and its capacity for correct protein folding and many post-translational modifications similar to those in mammalian cells. futurefields.iosigmaaldrich.com
Plant Cells: Plants are emerging as a cost-effective and scalable platform for recombinant protein production. nih.govfrontiersin.org A significant advantage is the low risk of contamination with human pathogens. nih.govfrontiersin.org The GB1 domain has been shown to be a multifunctional tag for enhancing the production of recombinant proteins in plants. nih.govfrontiersin.org
| Expression System | Key Advantages | Considerations |
| Escherichia coli | Rapid growth, high yield, low cost, well-characterized genetics | Lack of complex post-translational modifications, potential for inclusion body formation |
| Yeast | Eukaryotic, capable of some post-translational modifications, high-density culture | Hyper-glycosylation can occur |
| Insect Cells | High expression levels, complex post-translational modifications similar to mammals | Higher media costs compared to bacteria |
| Plant Cells | Cost-effective, scalable, low risk of human pathogen contamination | Different glycosylation patterns compared to mammals |
Bioreactor Cultivation and High-Density Fermentation Techniques
High-density cultivation of recombinant E. coli strains is a common strategy. spandidos-publications.comnih.gov The process typically involves an initial batch phase where the cells grow to a certain density, followed by a fed-batch phase where a concentrated nutrient feed is supplied to the bioreactor. ijbiotech.com This controlled feeding strategy prevents the accumulation of inhibitory byproducts and allows the cell density to reach very high levels, often yielding 80-150 grams of bacteria per liter of broth. spandidos-publications.comnih.gov
Several factors are critical for the success of high-density fermentation, including:
pH control: Maintaining an optimal pH, typically around 7.0 for E. coli, is crucial for maximal recombinant protein production. spandidos-publications.com
Oxygen supply: High cell densities demand a high oxygen transfer rate, which can be a limiting factor. nih.gov
Inducer concentration: The timing and concentration of the inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), must be optimized to achieve high-level protein expression without causing metabolic burden to the cells. spandidos-publications.comnih.gov
Through the optimization of these parameters, it is possible to obtain significant quantities of recombinant SPG, with reported yields of up to 1 gram of protein per liter of fermentation broth, at a purity of over 95%. spandidos-publications.comnih.gov
Downstream Processing and Purification Methodologies
The downstream processing of recombinant Streptococcus Protein G (SPG) is a critical phase that involves the recovery and purification of the protein from the host cell culture. patsnap.com This multi-step process is essential to achieve the high degree of purity required for its various applications, ensuring that host cell proteins, nucleic acids, and other contaminants are effectively removed. patsnap.com The purification strategy typically revolves around chromatography, a powerful technique for separating molecules based on their specific physicochemical properties. patsnap.com For recombinant Protein G, affinity chromatography is the cornerstone of purification, often supplemented by other techniques for final polishing. patsnap.combio-rad-antibodies.com
Ancillary Chromatographic Techniques (e.g., Ion Exchange, Gel Filtration)
While affinity chromatography provides a high degree of purification, ancillary or polishing steps are often necessary to achieve the final required purity. rockland.com These steps remove any remaining trace contaminants, protein aggregates, or incorrectly folded species.
Ion Exchange Chromatography (IEX)
IEX separates molecules based on differences in their net surface charge at a given pH. researchgate.netnih.gov It is a valuable secondary purification step. The process involves two main types: anion exchange, which uses a positively charged resin to bind negatively charged proteins, and cation exchange, which uses a negatively charged resin to bind positively charged proteins. nih.gov
The protein sample is loaded onto the column in a low-salt buffer, allowing the charged protein to bind to the resin. Elution is then achieved by increasing the salt concentration (e.g., with a linear gradient of NaCl) or by changing the pH of the buffer. researchgate.net The increasing salt concentration introduces ions that compete with the bound protein for the charged sites on the resin, eventually displacing the protein. researchgate.net This technique is effective at separating Protein G from other host cell proteins that may have co-purified during the initial affinity step. nih.gov
Gel Filtration Chromatography (Size Exclusion Chromatography)
Gel filtration, also known as Size Exclusion Chromatography (SEC), separates proteins based on their size or hydrodynamic volume. researchgate.net This technique is often employed as a final polishing step. rockland.com The chromatography column is packed with porous beads. researchgate.net When the protein sample is passed through the column, larger molecules that cannot enter the pores travel around the beads and elute first. Smaller molecules can enter the pores, extending their path through the column and causing them to elute later. researchgate.net Gel filtration is particularly useful for removing aggregates of recombinant Protein G, which are larger than the monomeric form, and for separating it from very small contaminants. It can also serve as a method for buffer exchange to transfer the purified protein into its final formulation buffer. researchgate.net
Ligand Binding Mechanisms and Specificity of Spg
IgG-Fc Region Binding
The interaction between SPG and the constant fragment crystallizable (Fc) region of IgG is a cornerstone of its utility. This high-affinity binding forms the basis for the purification of monoclonal and polyclonal antibodies. sigmaaldrich.com The binding site on the Fc fragment is located at the interface between the second (Cγ2 or CH2) and third (Cγ3 or CH3) constant heavy chain domains. rcsb.org
The molecular recognition between an IgG-binding domain of Protein G and the Fc region of IgG is a highly specific process involving defined structural interfaces on both proteins. Structural studies reveal that the interaction primarily involves the α-helix and the third β-strand of the Protein G domain. nih.gov These elements of Protein G dock into the cleft between the CH2 and CH3 domains of the IgG Fc fragment. nih.govrcsb.org
Key residues on Protein G involved in this binding are located in the C-terminal part of the α-helix, the N-terminal section of the third β-strand, and the loop connecting these two structures. rcsb.org Though Protein G and Staphylococcal Protein A (SpA) compete for the same general binding site on Fc, their structures and binding strategies are different. nih.govrcsb.org Modeling and NMR studies have shown that while the α-helix of Protein G occupies a similar position to a helix from Protein A in the complex, its orientation is rotated by 180 degrees. nih.gov This demonstrates a versatile mechanism of molecular recognition, where two structurally dissimilar bacterial proteins have evolved to target an overlapping region on the Fc fragment. nih.gov The interaction is also characterized by its rigidity; the conformational change in Protein G upon binding to Fc is negligible, indicating a "rigid body" interaction model. nih.gov
The electrostatic contribution to the binding affinity is significant. Studies have shown that the introduction of histidine residues at the binding interface can create pH-sensitive electrostatic repulsion, demonstrating the importance of charge interactions in the binding energy. nih.govmdpi.com Under normal conditions, the favorable electrostatic interactions and hydrogen bonds create a strong and stable complex. It is this network of polar and charged interactions that distinguishes the Protein G:Fc complex from the Protein A:Fc complex, which relies more heavily on non-specific hydrophobic interactions. rcsb.org
The high affinity of Protein G for the Fc region of IgG has been quantified through various biophysical techniques. These analyses provide equilibrium constants (K_A, K_D) and kinetic rate constants (k_a, k_d) that describe the strength and speed of the interaction.
Acoustic wave sensor studies have measured the apparent equilibrium constant (K_A) for the IgG-Protein G interaction to be approximately 1.13 x 10⁸ M⁻¹. nih.gov This high association constant reflects a very strong binding affinity. The study also determined the apparent association rate constant (k_a) to be 3.29 x 10⁴ M⁻¹s⁻¹. nih.gov Other reports place the association constant (K_a) for Protein G towards human IgG even higher, at 6.7 x 10⁹ M⁻¹. nih.gov The dissociation constant (K_d), which is the reciprocal of K_A, is in the nanomolar range, further indicating a stable and durable complex. For example, a designed pH-sensitive IgG binding protein derived from a different scaffold but targeting Fc showed a K_d of approximately 4 nM at optimal pH. nih.gov These quantitative measures underscore the potent and specific nature of the SPG-Fc interaction.
| Parameter | Value | Method | Reference |
| Equilibrium Constant (K_A) | 1.13 x 10⁸ M⁻¹ | Acoustic Wave Sensor | nih.gov |
| Association Constant (K_a) | 6.7 x 10⁹ M⁻¹ | Not Specified | nih.gov |
| Association Rate (k_a) | 3.29 x 10⁴ M⁻¹s⁻¹ | Acoustic Wave Sensor | nih.gov |
| Dissociation Constant (K_d) | ~10 nM | Not Specified | nih.gov |
IgG-Fab Region Binding
In addition to its well-characterized Fc-binding capacity, Streptococcal Protein G also exhibits a distinct ability to bind to the antigen-binding fragment (Fab) of certain IgG molecules. nih.govnih.gov This dual-binding specificity is a unique feature among immunoglobulin-binding proteins.
The binding site for the Fab fragment on Protein G is separate from the Fc-binding site. nih.gov X-ray crystallography has revealed that the third IgG-binding domain of Protein G interacts with the constant region of the heavy chain's Fab portion, specifically the CH1 domain. rcsb.org The interaction involves the formation of an antiparallel β-sheet structure between the second β-strand of the Protein G domain and the final β-strand of the CH1 domain. rcsb.org
A minor interaction site has also been identified between the C-terminal end of the Protein G α-helix and the first β-strand of the CH1 domain. rcsb.org This binding is significant, burying a large water-accessible surface area comparable to that seen in antibody-antigen interactions. rcsb.org The majority of the hydrogen bonds that stabilize this complex involve the main-chain atoms of the CH1 domain, and the contact residues on the CH1 domain are highly conserved across species like mice and humans. rcsb.org This conservation explains the broad reactivity of Protein G with Fab fragments from different species and IgG subclasses. rcsb.org Notably, the CH1 domain in isolation can be intrinsically disordered and adopts its stable immunoglobulin fold upon interacting with its partner, the light chain constant domain (CL). nih.gov
The mechanisms by which Protein G binds to the Fc and Fab regions are structurally and topographically distinct. nih.gov Protein G utilizes different surfaces to engage with the two different IgG fragments. nih.gov
Fc Binding: This interaction is centered on the α-helix and the third β-strand of the Protein G domain, which docks into the CH2-CH3 domain interface of the Fc fragment. nih.govrcsb.org This interaction is characterized primarily by polar and charged contacts. rcsb.org
Fab Binding: This interaction involves the second β-strand of the Protein G domain forming an antiparallel β-sheet with the last strand of the CH1 domain of the Fab fragment. rcsb.org
This dual functionality means that a single Protein G domain can cross-link Fab and Fc regions. Studies have confirmed these separate binding sites; for example, mutating key residues in the Fc binding site can eliminate Fc interaction while preserving Fab binding. plos.org This has allowed for the generation of Fab-selective Protein G variants. nih.govplos.org The stronger binding is generally observed with the Fc fragment compared to the Fab fragment. plos.org This ability to engage two functionally different parts of an IgG molecule through distinct mechanisms highlights the sophisticated molecular evolution of this bacterial protein. nih.gov
Broad Species and Subclass Specificity of IgG Binding
Recombinant Protein G exhibits a broad binding specificity for the Fc region of IgG from numerous mammalian species. This includes a strong affinity for all four human IgG subclasses (IgG1, IgG2, IgG3, and IgG4). nih.govnih.govthermofisher.com Its binding extends to polyclonal IgG from a variety of species such as rabbit, mouse, goat, cow, and rat. nih.govthermofisher.com However, it is noteworthy that SPG does not bind to chicken IgG. thermofisher.com
The versatility of SPG in recognizing a wide range of IgG subclasses across different species makes it a more universal reagent for antibody purification compared to some other immunoglobulin-binding proteins. thermofisher.com For instance, while Staphylococcal Protein A (SpA) shows weak or no binding to certain IgG subclasses like human IgG3 and mouse IgG1, SPG effectively binds to these. thermofisher.com
The binding affinity of SPG to IgG can be influenced by factors such as pH and the specific buffer used in the interaction. nih.gov Studies have shown that the optimal binding pH for SPG is around 5, though it also binds well at neutral pH (7.0-7.2). nih.gov The interaction between SPG and IgG is primarily mediated through the Fc portion of the antibody, although some binding to the Fab region has also been reported. nih.govportlandpress.com
Comparative Binding Profiles with Other Immunoglobulin-Binding Proteins
The binding characteristics of SPG are often compared with other microbial immunoglobulin-binding proteins, most notably Staphylococcal Protein A (SpA) and the neonatal Fc receptor (FcRn).
Distinction from Staphylococcal Protein A (SpA) in Binding Specificity and Structure
While both SPG and SpA are bacterial proteins that bind to the Fc region of IgG, they exhibit significant differences in their binding specificities and structural organization. nih.govnih.gov
Binding Specificity: SPG generally displays a broader binding profile for IgG subclasses across various species compared to SpA. thermofisher.comnih.gov For example, SPG binds strongly to all human IgG subclasses, whereas SpA has weak affinity for human IgG3. nih.govlu.se Similarly, SPG binds effectively to mouse IgG1, a subclass for which SpA has limited affinity. thermofisher.com However, SpA demonstrates stronger binding to polyclonal IgG from species like guinea pig and pig. nih.gov
Structural Differences: The structural basis for these differing specificities lies in the distinct architecture of their IgG-binding domains. SpA is composed of five homologous IgG-binding domains that fold into a three-helix bundle. scite.aiwikipedia.org In contrast, the IgG-binding domain of SPG adopts an α+β structure, consisting of a single α-helix packed against a four-stranded β-sheet. nih.govnih.govscite.ai
Crystal structure analysis of the SPG-Fc complex reveals that SPG binds to the interface between the CH2 and CH3 domains of the IgG Fc region. nih.govrcsb.org This binding involves mainly charged and polar interactions. nih.gov Conversely, the interaction between SpA and the Fc region is predominantly driven by non-specific hydrophobic interactions, along with a few polar contacts. nih.gov Although they bind to roughly the same region on the Fc domain, the actual binding sites and the orientation of the binding helices are not superimposable, indicating that these two proteins have evolved different strategies for recognizing and binding to IgG. nih.gov
Relationship with Neonatal Fc Receptor (FcRn) Binding Sites on IgG
The neonatal Fc receptor (FcRn) is a crucial component of the immune system responsible for the long half-life of IgG molecules in the bloodstream. wikipedia.orgyoutube.com It binds to the Fc region of IgG in a pH-dependent manner, rescuing it from degradation. youtube.com The binding site for FcRn on the IgG Fc domain is located at the interface of the CH2 and CH3 domains. nih.govnih.gov
Interestingly, this is the same general region where both SPG and SpA bind. nih.govnih.gov This colocalization suggests a potential for competitive binding between these bacterial proteins and FcRn for the same or overlapping sites on the IgG molecule. Studies have shown that the binding sites for SpA and FcRn on IgG do indeed overlap. rcsb.org Given that SPG binds to a similar region as SpA, it is highly probable that the SPG binding site also overlaps with the FcRn binding site, leading to competition for IgG binding. nih.govnih.gov This has implications for the in vivo behavior of IgG when complexed with these bacterial proteins.
Albumin Binding (Native SPG) and Its Structural Basis
Native Streptococcal Protein G possesses the ability to bind not only to IgG but also to serum albumin from various species, particularly human serum albumin (HSA). nih.govresearchgate.net This albumin-binding activity is a distinct feature of the native protein and is mediated by a separate domain from the IgG-binding domains. nih.gov Recombinant versions of Protein G used for antibody purification are often engineered to lack this albumin-binding domain to prevent contamination of the purified antibody with serum albumin. rcsb.org
Location and Features of Albumin-Binding Sites
The albumin-binding activity of native SPG resides in the N-terminal half of the protein, which contains repetitively arranged domains. lu.se These albumin-binding domains (ABDs) are structurally and functionally separate from the C-terminal IgG-binding domains. nih.gov The albumin-binding domain itself is a small, stable, three-helix bundle structure. nih.govnih.gov This three-helical fold is notably similar to the structure of the IgG-binding domains of Staphylococcal Protein A, despite a lack of sequence homology, suggesting a possible common evolutionary ancestor for these domains. nih.gov
Mutational Analysis of Albumin-Binding Domains
Mutational studies have been instrumental in pinpointing the specific residues within the albumin-binding domain that are critical for its interaction with HSA. nih.govnih.gov Alanine-scanning mutagenesis, where individual amino acid residues are replaced with alanine, has revealed that the binding to HSA primarily involves residues located in the second α-helix of the albumin-binding domain. nih.govnih.gov This detailed analysis has provided a deeper understanding of the molecular basis of the SPG-albumin interaction.
Advanced Applications of Recombinant Spg in Biomedical Research and Biotechnology
Immunoglobulin Purification and Characterization
One of the primary applications of recombinant SPG is in the purification and characterization of immunoglobulins. mclab.commarvelgent.com Its ability to bind to a broader range of IgG subclasses compared to Protein A, another common IgG-binding protein, makes it a preferred choice in many instances. spandidos-publications.comrockland.com
Recombinant SPG is extensively used as a ligand in affinity chromatography for the one-step purification of both monoclonal and polyclonal antibodies. marvelgent.combio-rad-antibodies.comthermofisher.com The principle of this technique relies on the specific interaction between the immobilized SPG on a solid support (such as agarose (B213101) or sepharose beads) and the Fc region of IgG molecules in a sample. rockland.combio-rad.com This allows for the efficient capture of antibodies from complex mixtures like serum, ascites fluid, and cell culture supernatants. bio-rad-antibodies.comthermofisher.combio-rad.com
The process typically involves loading the sample onto an SPG affinity column, washing away unbound proteins and other contaminants, and then eluting the purified antibodies by changing the pH. addgene.orgyoutube.com Optimal binding of most IgGs to Protein G occurs at a pH around 5.0, though it functions well at physiological pH (7.2-7.6) as well. thermofisher.cn Elution is usually achieved by lowering the pH to 2.7 or less, which disrupts the SPG-IgG interaction. rockland.combio-rad.com
The binding affinity of Protein G varies depending on the species and subclass of the immunoglobulin. rockland.combio-rad.com For instance, it demonstrates strong binding to all human and mouse IgG subclasses. rockland.com This broad reactivity makes it particularly useful for purifying polyclonal antibodies, which consist of a mixture of different IgG subclasses. spandidos-publications.comtofflon-lifescience.com
Table 1: Binding Affinities of Recombinant Protein G to Different Immunoglobulins
| Species | Immunoglobulin Subclass | Binding Affinity |
| Human | IgG1, IgG2, IgG3, IgG4 | Strong |
| Mouse | IgG1, IgG2a, IgG2b, IgG3 | Strong |
| Rat | IgG1, IgG2a, IgG2b, IgG2c | Weak to Strong |
| Rabbit | Polyclonal IgG | Strong |
| Goat | Polyclonal IgG | Strong |
| Cow | Polyclonal IgG | Strong |
| Sheep | Polyclonal IgG | Strong |
This table is a compilation of data from multiple sources and represents a general guide. Actual binding affinities can vary.
While Protein G primarily binds to the Fc region of IgG, it also exhibits a low affinity for the CH1 domain of F(ab')₂ and F(ab) fragments. biocompare.com This interaction, although weaker, can be exploited in the initial stages of F(ab')₂ fragment purification. biocompare.com F(ab')₂ fragments are generated by enzymatic digestion of intact antibodies with pepsin and are valuable in various applications due to the absence of the Fc region, which can reduce non-specific binding in certain assays. biocompare.combioprocessonline.comnih.gov
Affinity chromatography with Protein G-based resins can be used as an initial capture step to separate the F(ab')₂/F(ab) fraction from the crude sample. biocompare.com However, because both F(ab')₂ and individual F(ab) fragments will co-purify, subsequent purification steps, such as cation exchange chromatography, are necessary to separate these two species and obtain a pure F(ab')₂ preparation. biocompare.combio-rad.com
Immunological Detection and Assay Systems
Recombinant SPG is a critical component in various immunological detection and assay systems, where it serves to detect and quantify antibodies. mpbio.com
In Western blotting, recombinant SPG conjugated to an enzyme, such as horseradish peroxidase (HRP), can be used as a detection reagent for primary antibodies. thermofisher.cnabcam.com After the primary antibody has bound to the target protein on the membrane, the HRP-conjugated SPG binds to the Fc region of this primary antibody. thermofisher.cn The addition of a suitable substrate for HRP then generates a detectable signal, allowing for the visualization of the protein of interest. thermofisher.cn This approach can be particularly advantageous as it eliminates the need for a species-specific secondary antibody, making it a more universal detection reagent. thermofisher.cn It can also help to eliminate the detection of the heavy and light chains of denatured antibodies when performing Western blots after immunoprecipitation with the same antibody. abcam.com
Similarly to its role in Western blotting, enzyme- or fluorophore-conjugated recombinant SPG is integrated into Enzyme-Linked Immunosorbent Assays (ELISA) and immunofluorescence assays. bio-rad-antibodies.combio-rad-antibodies.comcreative-diagnostics.com In an indirect ELISA format, an antigen is coated onto a microplate well, followed by the addition of the primary antibody. thermofisher.cn Subsequently, conjugated SPG is added, which binds to the primary antibody. thermofisher.cn The signal generated by the conjugate is then proportional to the amount of primary antibody bound to the antigen. thermofisher.cn However, it's important to note that SPG conjugates are generally not suitable for "sandwich" ELISA procedures where both a capture and a detecting antibody are used, as the SPG would bind to both. thermofisher.cn
In immunofluorescence, SPG conjugated to a fluorescent dye can be used to detect the location of a primary antibody that has bound to its target within a cell or tissue sample. bio-rad-antibodies.com
Recombinant SPG is widely employed in immunoprecipitation (IP) to isolate specific proteins from complex mixtures. bio-rad.comfishersci.ca In this technique, an antibody specific to the protein of interest is added to a cell lysate. This antibody-protein complex is then captured by adding SPG that is immobilized on beads, often magnetic beads for ease of separation. fishersci.cathermofisher.com The beads are then washed to remove non-specifically bound proteins, and the target protein is subsequently eluted from the beads. thermofisher.com The use of recombinant SPG with its eliminated albumin-binding site is particularly beneficial in IP to reduce background contamination. thermofisher.cn
Conjugation with Reporter Molecules (e.g., HRP, Fluorophores)
The ability to conjugate rSPG with various reporter molecules without compromising its IgG-binding activity is a cornerstone of its utility in a wide range of immunoassays. thermofisher.cnabcam.com These conjugates serve as versatile detection reagents, replacing the need for species-specific secondary antibodies and streamlining experimental workflows. thermofisher.cnwikipedia.org
Horseradish Peroxidase (HRP) Conjugates: Covalently linking rSPG to HRP creates a powerful tool for enzyme-linked immunosorbent assays (ELISA), Western blotting, and immunohistochemistry. thermofisher.cnabcam.comgenscript.com The enzymatic activity of HRP allows for the amplification of the signal, leading to sensitive detection of the primary antibody-antigen complex. thermofisher.cn The use of rSPG-HRP conjugates simplifies these procedures by eliminating the secondary antibody incubation and wash steps, thereby saving time and reducing the potential for non-specific binding. thermofisher.cn
Fluorophore Conjugates: Recombinant SPG can also be labeled with fluorescent dyes. wikipedia.org These fluorescently-labeled rSPG molecules are valuable in techniques such as immunofluorescence microscopy and flow cytometry. wikipedia.org They provide a direct method for visualizing and quantifying the distribution of antibodies bound to cellular or tissue targets. wikipedia.org
Protein Fusion Technologies
The genetic fusion of rSPG or its domains to a protein of interest has emerged as a powerful strategy to address common challenges in recombinant protein production and to create multifunctional research tools. huji.ac.ilyoutube.com
Fusion Partners for Protein Stabilization and Half-Life Extension in Research Contexts
For many small therapeutic proteins and research reagents, rapid clearance from circulation limits their efficacy and utility. nih.gov Fusion to immunoglobulin-binding domains, such as those from SPG, can significantly extend the in vivo half-life of these molecules. nih.gov This is achieved through the binding of the fusion protein to endogenous immunoglobulins, effectively creating a larger complex that is less susceptible to renal clearance. A comparative study of various bacterial immunoglobulin-binding domains revealed that the C3 domain of SPG was particularly effective at prolonging the plasma half-life of small antibody fragments in mice. nih.gov
Table 1: Comparison of Fusion Tags for Recombinant Protein Expression
| Fusion Partner | Typical Size (kDa) | Primary Function(s) | Purification Method |
| Protein G (B1 domain) | ~8 | Solubility enhancement | IgG Affinity Chromatography |
| Glutathione-S-Transferase (GST) | 26 | Solubility enhancement, Affinity tag | Glutathione Affinity Chromatography |
| Maltose-Binding Protein (MBP) | ~42 | Solubility enhancement, Affinity tag | Amylose Affinity Chromatography |
| Small Ubiquitin-like Modifier (SUMO) | ~11 | Solubility enhancement, Proper folding | His-tag Affinity (if co-tagged) |
| Thioredoxin (Trx) | ~12 | Solubility enhancement (disulfide bonds) | Thiol-disulfide exchange |
This table provides a general comparison. The effectiveness of each tag can be protein-dependent.
Development of Multi-Functional Tags for Protein Production and Detection
The concept of fusion tags has evolved to create single polypeptide chains with multiple functionalities, streamlining protein production, purification, and detection. researchgate.netnih.gov Recombinant SPG domains can be incorporated into these multi-functional tags. For instance, a fusion protein could include an SPG domain for affinity purification on IgG columns, a cleavage site for tag removal, and a reporter protein like Green Fluorescent Protein (GFP) for tracking expression and localization. nih.gov This approach consolidates multiple downstream processing and analysis steps into a more efficient workflow. huji.ac.ilnih.gov
Engineering of Novel Binding Ligands and Biosensors
The inherent binding properties of rSPG make it an attractive scaffold for protein engineering efforts aimed at creating novel binding molecules and highly sensitive biosensors. nih.govnih.gov
By introducing mutations and employing selection strategies, the binding specificity of SPG domains can be altered to recognize targets other than immunoglobulins. nih.gov This opens up the possibility of generating custom affinity reagents for a wide range of applications, from diagnostics to therapeutics. nih.gov
Furthermore, rSPG is a key component in various biosensor platforms, particularly those based on surface plasmon resonance (SPR) or bio-layer interferometry (BLI). ucla.edusartorius.com In these systems, rSPG is immobilized on the sensor surface to capture antibodies from complex mixtures like cell culture supernatants or serum. ucla.edusartorius.com This allows for the rapid and label-free quantification of antibody concentrations and the study of their interactions with target antigens in real-time. ucla.edu The development of fusion protein biosensors, where a protein domain that binds a specific analyte is fused to a signal-producing entity, represents another innovative application. google.com
Genetic Basis of SPG Domain Repetition and Diversification
The genetic structure of Streptococcus Protein G reveals a history of domain repetition and diversification, a common evolutionary strategy in bacterial surface proteins. Analysis of the gene encoding SPG from Streptococcus G148 shows a repeated structure that likely evolved through the duplication of gene fragments of various sizes. nih.govembopress.org This process of gene duplication, followed by mutation and selection, allows for the generation of multiple binding domains within a single polypeptide chain, potentially increasing the avidity of the protein for its ligands.
The diversification of these repeated domains is thought to occur through mechanisms such as point mutations and homologous recombination. microbiologyresearch.org In group A Streptococcus, homologous recombination is a known driver of genetic diversity. microbiologyresearch.org While many streptococcal species are not naturally competent for DNA uptake, genetic exchange can occur through processes like transduction, where bacteriophages transfer genetic material between bacteria. nih.gov This allows for the introduction of new genetic sequences and the creation of mosaic genes, contributing to the diversification of surface proteins like SPG. nih.gov The presence of multiple, slightly varied IgG-binding domains within a single SPG molecule suggests that these diversification mechanisms allow the bacteria to adapt to the host's immune system. nih.gov
Directed Evolution and Rational Design Approaches for Modifying Binding Specificity
The modification of SPG's binding specificity and affinity has been a significant focus of protein engineering, employing two primary strategies: directed evolution and rational design. nih.gov
Directed Evolution is a powerful technique that mimics natural selection in a laboratory setting to evolve proteins with desired properties. nih.gov Phage display is a prominent directed evolution method where the gene for the protein of interest, such as SPG, is fused to a phage coat protein gene. nih.govcusabio.com This results in the protein being "displayed" on the phage surface, with the corresponding genetic code inside. nih.govwikipedia.org Large libraries of SPG variants with random mutations can be generated and screened for improved or altered binding to a specific target, such as an antibody fragment. nih.govresearchgate.netnih.gov This high-throughput screening allows for the rapid isolation of variants with enhanced affinity, specificity, or even pH-dependent binding. nih.govresearchgate.net
Rational Design , in contrast, relies on a detailed understanding of the protein's structure and function to make targeted changes. mdpi.com Computational protein design algorithms can predict how specific amino acid substitutions will affect protein stability and binding interactions. nih.govmdpi.com This approach can be used to engineer proteins with novel functionalities, such as altered substrate specificity or improved stability. nih.govnih.gov For example, by analyzing the structure of the SPG-antibody complex, researchers can identify key residues at the binding interface and rationally mutate them to enhance affinity or create selectivity for different antibody types. nih.govnih.gov Often, rational design is used to create a starting library of promising mutants, which is then further optimized through directed evolution. mdpi.com
Design of Engineered SPG Variants with Altered Affinity or Selectivity
Protein engineering efforts have successfully generated numerous SPG variants with modified binding characteristics for various applications. These engineered proteins demonstrate altered affinity (the strength of binding) and selectivity (the preference for binding to one target over another).
One notable success in this area is the engineering of the Protein G C2 domain to enhance its affinity for the Fab fragment of antibodies. nih.gov The wild-type domain has a low affinity for Fab, which limits its use. Using phage display, a variant named Protein-G-A1 was created with eight mutations that resulted in an approximately 100-fold improvement in affinity for the 4D5 Fab scaffold. researchgate.netnih.gov Further engineering of this variant led to the isolation of a version with pH-dependent affinity, showing a 1,000-fold change in binding strength between pH 7 and pH 4. researchgate.netnih.gov
Rational design has also been employed to create SPG variants with enhanced stability and novel binding properties. For instance, rational mutagenesis has been used to improve the stability of Protein G in basic conditions while maintaining its high affinity for Fab fragments. nih.gov Computational screening combined with structural analysis has proven effective in redesigning proteins to have higher binding affinities by, for example, removing unfavorable electrostatic interactions at the binding interface. nih.gov
The table below summarizes examples of engineered protein variants with altered properties, showcasing the power of these design approaches.
| Parent Protein | Engineering Method | Key Mutations/Modifications | Resulting Property | Reference |
| Protein G C2 Domain | Phage Display | 8 point mutations | ~100-fold increased affinity for 4D5 Fab | researchgate.netnih.gov |
| Protein-G-A1 | Phage Display | Not specified | pH-dependent affinity (1,000-fold change from pH 7 to 4) | researchgate.netnih.gov |
| Protein-G-A1 | Rational Mutagenesis | Not specified | Enhanced stability in basic conditions | nih.gov |
| Cyst(e)inase | Rational Design & Experimental Verification | L142E | 2.3-fold increased activity for L-Cys, 1.9-fold for CSSC | acs.org |
| Cyst(e)inase | Rational Design & Experimental Verification | E349S | Altered substrate selectivity: Decreased activity for L-Cys, 2.8-fold increased activity for CSSC | acs.org |
| nColE7 | Computational Screening & Site-Directed Mutagenesis | D493N, D493Q, D493R | 3- to 5-fold higher DNA binding affinity and altered sequence preference | nih.gov |
Table of Compounds
Conclusion and Future Directions
Summary of Key Advancements in Recombinant SPG Research
Research into recombinant Streptococcus Protein G (SPG) has led to significant progress, solidifying its role as a critical tool in biotechnology and immunology. A primary advancement lies in the optimization of its production. High-density fermentation of engineered Escherichia coli has been developed to produce recombinant SPG in large quantities, which is crucial for its widespread application. spandidos-publications.com Furthermore, significant strides have been made in the purification of recombinant SPG, with methods like affinity chromatography using Ni-NTA and anion exchange chromatography yielding highly pure protein. spandidos-publications.com
A key area of advancement has been the strategic engineering of the SPG molecule. nih.gov Native Protein G binds not only to the Fc region of immunoglobulins but also to albumin and the Fab region of some antibodies. nih.govwikipedia.org To enhance its specificity for use in antibody purification and detection, recombinant versions have been developed that lack the albumin-binding domain and, in some cases, the Fab-binding region. spandidos-publications.comnih.gov This targeted modification reduces non-specific binding and cross-reactivity, resulting in a tool with higher affinity and specificity for the Fc region of IgG than its native counterpart or even Protein A. spandidos-publications.comspandidos-publications.com This engineered specificity is particularly valuable for the separation and purification of monoclonal antibodies. spandidos-publications.com
Another significant advancement is the use of SPG domains, such as the B1 domain (GB1), as multi-functional fusion tags in recombinant protein production. frontiersin.org Fusing the GB1 domain to a target protein has been shown to increase the expression level and stability of various proteins. frontiersin.org This strategy leverages the inherent properties of the SPG domain to improve the yield and solubility of other recombinant proteins, expanding the utility of SPG beyond its direct immunological applications. frontiersin.org
| Advancement Area | Description | Key Benefit(s) |
| Production | High-density fermentation of engineered E. coli expressing SPG. spandidos-publications.com | Increased yield, making rSPG more accessible and cost-effective. |
| Purification | Development of efficient purification protocols (e.g., Ni-NTA, Anion Exchange). spandidos-publications.com | High purity of the final rSPG product. |
| Protein Engineering | Deletion of albumin and Fab-binding domains from the SPG gene. nih.gov | Enhanced specificity for the IgG Fc region, reduced non-specific binding. spandidos-publications.comnih.gov |
| Fusion Tag Technology | Use of the GB1 domain as a fusion partner for other recombinant proteins. frontiersin.org | Increased expression levels and stability of target proteins. frontiersin.org |
Emerging Research Avenues in SPG Structural and Functional Studies
Emerging research continues to explore the intricate relationship between the structure and function of recombinant SPG, aiming to further refine its capabilities. A central focus of structural studies is the detailed analysis of the folding process of its immunoglobulin-binding domains. For instance, simulations of the B1 domain have revealed that its folding initiates with a nucleation event in the hydrophobic core, followed by the formation of a β-hairpin structure. wikipedia.org A deeper understanding of these folding pathways is crucial for designing even more stable and efficient SPG variants.
Functionally, research is geared towards characterizing the binding kinetics and affinity of engineered SPG. Studies comparing in-house purified recombinant SPG with commercial versions have demonstrated that optimized, lab-produced rSPG can exhibit a markedly higher IgG-binding capacity. spandidos-publications.com This highlights the potential for continuous improvement through refined production and purification techniques. spandidos-publications.com
Furthermore, investigations are underway to identify specific peptide fragments of SPG using advanced analytical techniques like Nanoflow Liquid Chromatography-Mass Spectrometry (MS/MS). spandidos-publications.com This level of detailed characterization verifies the protein's identity and purity, ensuring its reliability in sensitive downstream applications such as IgG purification from serum or immunolabeling. spandidos-publications.com The goal is to create a comprehensive map of the structure-function landscape of SPG, which will enable the rational design of future variants with tailored binding properties for specific antibody subclasses or species.
Potential for Next-Generation SPG-Derived Biotechnological Tools
The unique properties of recombinant SPG are being harnessed to develop a new generation of sophisticated biotechnological tools. A promising area is the creation of novel materials for highly selective purification. For example, researchers have successfully coupled recombinant SPG to metal-organic frameworks (MOFs), such as ZIF-8, to create a composite material for immunoglobulin G (IgG) purification. nih.gov This His-rSPG@ZIF-8 composite demonstrates exceptional selectivity in capturing IgG from complex mixtures like human serum, with a theoretical maximum adsorption capacity of 1428.6 mg g⁻¹. nih.gov Such materials represent a significant leap forward from traditional chromatography resins.
The application of SPG domains as versatile tags is also expanding. Beyond simply increasing yield, these domains offer novel functionalities. The GB1 domain, for instance, allows for the direct detection of fusion proteins in western blots using a secondary anti-IgG antibody, thereby eliminating the need for a primary antibody. frontiersin.org This simplifies experimental workflows and reduces costs. There is also potential for using SPG domains in plant-based expression systems, which are considered cost-effective and have a low risk of contamination with human pathogens. frontiersin.org
Q & A
Q. What are the structural and functional distinctions between recombinant Streptococcus Protein G and its native counterpart?
Recombinant Protein G is engineered to exclude non-IgG-binding domains (e.g., albumin-binding regions) present in native Protein G, ensuring specificity for IgG Fc regions. Truncated versions (e.g., Protein G′) retain three IgG-binding domains, optimized for affinity chromatography and reducing nonspecific interactions . Structural validation via SDS-PAGE and immunoelectrophoresis confirms purity (>95%) and monospecificity .
Q. How does recombinant Protein G compare to Protein A in IgG binding efficiency and subclass specificity?
Protein G binds a broader range of IgG subclasses (e.g., human IgG3, mouse IgG1) compared to Protein A, which has limited affinity for certain subclasses. This is attributed to differences in their IgG-binding domain architectures, as shown in competitive binding assays and crystallographic studies . For example, Protein G binds both Fab and Fc fragments, while Protein A primarily targets Fc .
Q. What methodological steps are critical for using recombinant Protein G in antibody purification workflows?
- Immobilization : Couple Protein G to resins (e.g., agarose) at pH 4–5 to preserve activity .
- Binding Conditions : Use neutral pH (7.0–7.4) and low salt concentrations to maximize IgG binding .
- Elution : Low-pH buffers (e.g., glycine-HCl, pH 2.5–3.0) or chaotropic agents release IgG without denaturing the resin .
- Quality Control : Verify purity via SDS-PAGE (single band at ~20–35 kDa) and binding capacity using IgG standards .
Advanced Research Questions
Q. How can discrepancies in reported molecular weights (e.g., 20 kDa vs. 35 kDa) of recombinant Protein G be resolved?
Observed discrepancies arise from truncations (e.g., removal of albumin-binding domains) or fusion tags (e.g., His-tags). Use mass spectrometry (MS) to confirm the theoretical mass (~25–30 kDa for His-tagged variants) and SDS-PAGE to assess apparent mass influenced by tertiary structure . For example, recombinant Protein G′ from Streptococcus G148 has a theoretical mass of ~20 kDa but migrates at ~35 kDa due to anomalous migration .
Q. What experimental approaches validate the amino acid sequence of recombinant Protein G when vendor-provided data is incomplete?
- Bottom-Up Proteomics : Digest Protein G with trypsin, analyze peptides via LC-MS/MS, and match fragments to reference sequences (e.g., UniProt P19909) using tools like Mascot .
- Top-Down MS : Analyze intact protein mass to detect post-translational modifications or truncations .
- De Novo Sequencing : Combine Edman degradation and MS/MS for uncharacterized variants .
Q. How can small-angle X-ray scattering (SAXS) elucidate Protein G-IgG interaction dynamics?
SAXS provides low-resolution structural data on Protein G-IgG complexes in solution. Key steps:
- Sample Preparation : Use monodisperse Protein G-IgG complexes at concentrations ≥1 mg/mL .
- Data Analysis : Compute pairwise distance distribution [P(r)] to infer complex shape and dimerization states (e.g., 1:1 vs. 2:1 stoichiometry) .
- Modeling : Compare experimental SAXS profiles with theoretical models derived from crystal structures (e.g., PDB 4LMY) .
Q. What strategies optimize recombinant Protein G expression in E. coli for high-yield research applications?
- Codon Optimization : Adjust codon usage for E. coli tRNA abundance to enhance translation efficiency .
- Induction Conditions : Use IPTG at 0.1–0.5 mM and temperatures ≤30°C to minimize inclusion body formation .
- Fermentation Scaling : Implement fed-batch strategies in bioreactors to achieve cell densities >50 OD600 and protein yields >100 mg/L .
Q. How can conflicting data on Protein G’s affinity for IgG subclasses be experimentally reconciled?
- Surface Plasmon Resonance (SPR) : Measure kinetic parameters (e.g., KD) for IgG subclasses under standardized buffer conditions .
- Competitive Binding Assays : Co-incubate Protein G with IgG and albumin to assess specificity .
- Structural Analysis : Use X-ray crystallography to map binding interfaces and identify subclass-specific residues .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
